molecular formula C11H16ClNO2 B1431338 2-(Phenoxymethyl)morpholine hydrochloride CAS No. 1429340-96-4

2-(Phenoxymethyl)morpholine hydrochloride

Cat. No. B1431338
M. Wt: 229.7 g/mol
InChI Key: GATLMGUFMGHZHK-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Morpholines, including 2-(Phenoxymethyl)morpholine hydrochloride, can be synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-(Phenoxymethyl)morpholine hydrochloride is represented by the linear formula C11H16ClNO2 . The molecular weight of this compound is 229.7 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : A study demonstrated the synthesis of morpholine derivatives, including the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester. This process emphasizes the methodological advancements in creating morpholine derivatives (Qiu Fang-li, 2012).

  • Characterization and Application in Catalysis : Another research focused on Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine and their application as efficient catalysts for the transfer hydrogenation reaction of ketones, showcasing the catalytic capabilities of morpholine-based compounds (Pradhumn Singh et al., 2010).

  • Complex Formation and Biological Activity : The role of ligand backbone of tridentate Schiff-base on complex nuclearity and bio-relevant catalytic activities of zinc(II) complexes, involving morpholine derivatives, was explored. This study highlights the significance of morpholine derivatives in forming complexes with potential biological applications (Prateeti Chakraborty et al., 2014).

Chemical Properties and Interactions

  • Chemical Structure Analysis : The study of 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate revealed insights into the crystal structure and hydrogen-bonding interactions of morpholine derivatives, contributing to the understanding of their chemical properties (Tao Zeng & Wan-Zhong Ren, 2008).

  • Application in Synthesis of Other Compounds : Research on the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study illustrates the use of morpholine derivatives in creating new compounds with potential antimicrobial properties (H. Jayadevappa et al., 2012).

  • Medicinal Chemistry : In medicinal chemistry, morpholines have been designed with various biological activities, such as sympathomimetic, analgesic, and antioxidant properties. This study offers a comprehensive overview of the synthesis and application of morpholine derivatives in medicinal chemistry (E. Rekka & P. Kourounakis, 2010).

properties

IUPAC Name

2-(phenoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATLMGUFMGHZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)morpholine hydrochloride

CAS RN

1429340-96-4
Record name 2-(phenoxymethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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